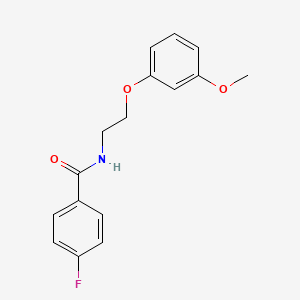

4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide, also known as FMeOE, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Applications De Recherche Scientifique

Serotonin 1A Receptors in Alzheimer's Disease

A study used a selective serotonin 1A (5-HT1A) molecular imaging probe, structurally related to benzamides, in conjunction with positron emission tomography (PET) for quantification of 5-HT1A receptor densities in the living brains of Alzheimer's disease patients. This research highlights the potential of benzamide derivatives in neuroimaging and neuropharmacology, especially in diagnosing and studying the progression of neurodegenerative diseases like Alzheimer's (Kepe et al., 2006).

Gastrokinetic Agents

Another study discusses novel benzamides as potent gastrokinetic agents, specifically analyzing their synthesis and structure-activity relationships. This indicates the therapeutic potential of benzamide derivatives in treating gastrointestinal motility disorders, showcasing the compound's relevance in medical chemistry and pharmacology (Kato et al., 1992).

Fluorine-18-Labeled Antagonists for PET

Research on the development of fluorine-18-labeled 5-HT1A antagonists emphasizes the use of benzamide derivatives in creating imaging agents for PET scans. These compounds help in mapping serotonin receptors, which is crucial for studying psychiatric disorders and neurodegenerative diseases (Lang et al., 1999).

Crystal Structure Analysis

A study focusing on the crystal structure analysis of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its derivative underscores the significance of molecular structure in understanding the compound's chemical behavior and potential pharmaceutical applications (Dey et al., 2021).

Fluorinated Heterocycles Synthesis

The synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation demonstrates the chemical versatility and potential of fluorinated benzamides in creating compounds with significant pharmaceutical and agricultural applications (Wu et al., 2017).

Mécanisme D'action

Target of Action

Benzamide derivatives are known to interact with a variety of biological targets, including various receptors and enzymes .

Mode of Action

Benzamides are known to interact with their targets through a variety of mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Benzamides are known to modulate a variety of biochemical pathways, often through their interaction with specific receptors or enzymes .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall pharmacological activity .

Result of Action

Benzamides are known to exert a variety of effects at the molecular and cellular level, often as a result of their interaction with specific targets .

Action Environment

Environmental factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .

Propriétés

IUPAC Name |

4-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c1-20-14-3-2-4-15(11-14)21-10-9-18-16(19)12-5-7-13(17)8-6-12/h2-8,11H,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPMDWAVSPNCPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCNC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(ethylsulfanyl)-5H,6H,7H,8H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B2936761.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2936762.png)

![7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2936763.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2936764.png)

![2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2936768.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2936769.png)

![6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B2936772.png)

![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2936773.png)

![2-(2-(Naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2936783.png)